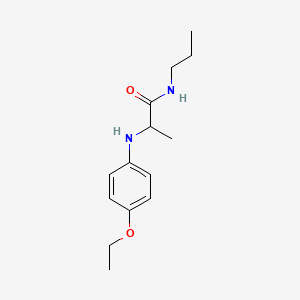![molecular formula C15H18N4O2+2 B10858332 (NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine CAS No. 6736-02-3](/img/structure/B10858332.png)
(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trimedoxime bromide involves the reaction of pyridine-4-carbaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 1,3-dibromopropane to yield trimedoxime bromide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Trimedoxime bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for trimedoxime bromide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the bromide ions.
Common reagents used in these reactions include hydroxylamine for the initial oxime formation and 1,3-dibromopropane for the final product formation . The major product formed from these reactions is trimedoxime bromide itself, which is used for its reactivating properties .
Scientific Research Applications
Trimedoxime bromide has several scientific research applications:
Mechanism of Action
Trimedoxime bromide exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The oxime group in trimedoxime bromide interacts with the phosphorylated serine residue in the active site of acetylcholinesterase, leading to the cleavage of the phosphate group and restoration of enzyme activity . This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Comparison with Similar Compounds
Trimedoxime bromide is similar to other oximes such as pralidoxime, obidoxime, and asoxime. it has unique properties that make it particularly effective in certain scenarios:
Pralidoxime: Widely used but less effective against certain nerve agents compared to trimedoxime bromide.
Obidoxime: Similar in function but has different pharmacokinetic properties.
Asoxime: Another related oxime with distinct reactivation profiles.
Trimedoxime bromide’s unique structure allows it to be more effective in reactivating acetylcholinesterase inhibited by specific organophosphates, making it a valuable tool in both medical and research settings .
Properties
CAS No. |
6736-02-3 |
|---|---|
Molecular Formula |
C15H18N4O2+2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N4O2/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21/h2-5,8-13H,1,6-7H2/p+2 |
InChI Key |
LJYGXPCCGGSATE-UHFFFAOYSA-P |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N\O)CCC[N+]2=CC=C(C=C2)/C=N\O |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


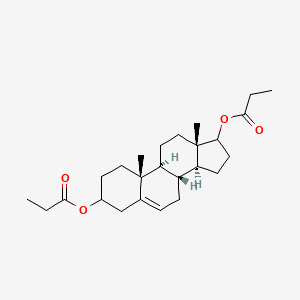



![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
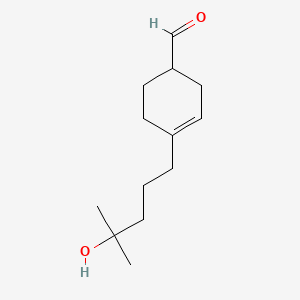
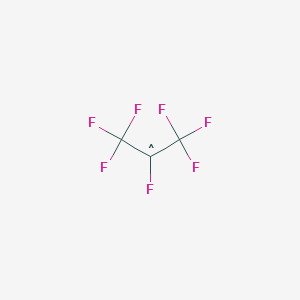
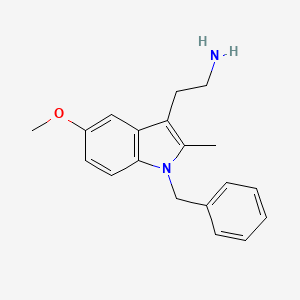
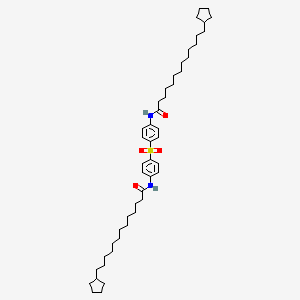
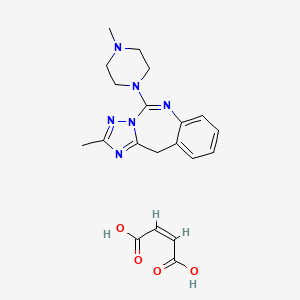
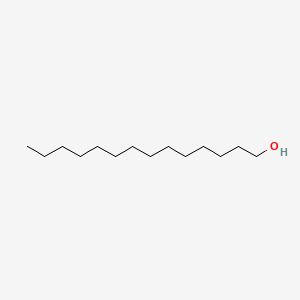
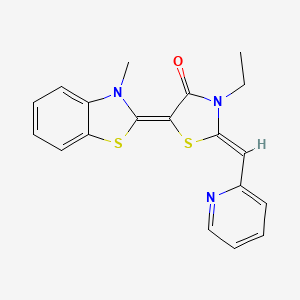
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
